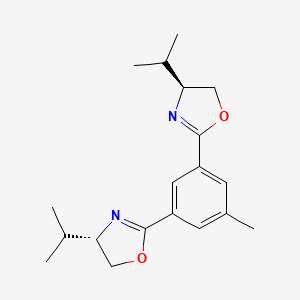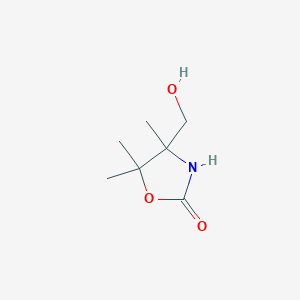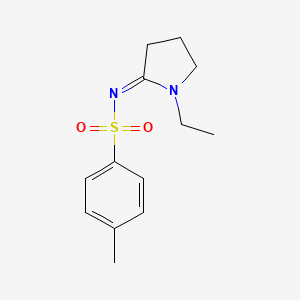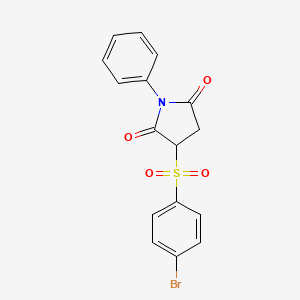
5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidinone moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrrolidinone precursor. One common method includes the use of a Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the intermediate, which is then further reacted with piperazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
5-(4-(4-Methoxyphenyl)-1-piperazinyl)-2-pyrrolidinone is unique due to its combination of a piperazine ring with a methoxyphenyl group and a pyrrolidinone moiety. This structure provides distinct chemical and biological properties compared to other similar compounds, making it valuable for specific research and industrial applications .
特性
CAS番号 |
91703-12-7 |
|---|---|
分子式 |
C15H21N3O2 |
分子量 |
275.35 g/mol |
IUPAC名 |
5-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O2/c1-20-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14-6-7-15(19)16-14/h2-5,14H,6-11H2,1H3,(H,16,19) |
InChIキー |
YJNXXQSTMMENPY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CCC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
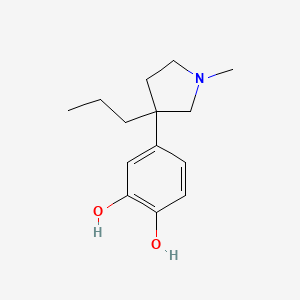


![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)
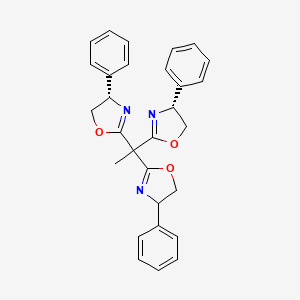

![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
